VAP-1 Inhibitory Activity: Human IC50 = 180 nM vs. Closest Structural Comparators
3-Amino-N-(2,4-dichlorophenyl)benzamide inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 180 nM in CHO cells expressing the recombinant human enzyme, using 14C-benzylamine as substrate [1]. Under comparable assay conditions, the structurally related VAP-1 inhibitor BDBM50495408 (CHEMBL3110304) shows a weaker IC50 of 290 nM, while BDBM50495407 (CHEMBL3110303) demonstrates a more potent IC50 of 71 nM [2][3]. This 1.6-fold difference in potency relative to the 290 nM comparator, and 2.5-fold lower potency relative to the 71 nM comparator, defines a quantifiable activity window that directly informs analog selection in VAP-1-focused discovery programs.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | BDBM50495408 (CHEMBL3110304): 290 nM; BDBM50495407 (CHEMBL3110303): 71 nM |
| Quantified Difference | 1.6-fold more potent vs. BDBM50495408; 2.5-fold less potent vs. BDBM50495407 |
| Conditions | Human recombinant VAP-1 expressed in CHO cells; 14C-benzylamine substrate; 20 min preincubation |
Why This Matters
Quantitative potency data enables rational selection between benzamide-based VAP-1 inhibitors based on target affinity requirements.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). IC50 = 180 nM (human VAP-1). View Source
- [2] BindingDB. BDBM50495408 (CHEMBL3110304). IC50 = 290 nM (human VAP-1). View Source
- [3] BindingDB. BDBM50495407 (CHEMBL3110303). IC50 = 71 nM (human VAP-1). View Source
